N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine
Description
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C17H19NO6/c1-9-11-4-6-13(23-3)10(2)16(11)24-17(22)12(9)5-7-14(19)18-8-15(20)21/h4,6H,5,7-8H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
FQQXJNIDXIUUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Coumarin Core
The 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl scaffold is synthesized via the Pechmann condensation , a classic method for coumarin formation. This reaction involves acid-catalyzed cyclization of a phenol derivative with a β-keto ester. For this compound, the phenol precursor is 3-methoxy-4,6-dimethylphenol , which reacts with ethyl acetoacetate under sulfuric acid catalysis.
Key Reaction Conditions :
The methoxy and methyl substituents are introduced via the phenol starting material, ensuring regioselectivity.
Introduction of the Propanoyl Group
The propanoyl side chain is introduced at the 3-position of the coumarin core through Friedel-Crafts acylation or nucleophilic substitution . A preferred method involves reacting the coumarin with 3-chloropropionyl chloride in anhydrous dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst.
Workup Protocol :
-
Quench the reaction with ice-water.
-
Extract with ethyl acetate.
-
Purify via column chromatography (hexane/ethyl acetate, 3:1).
Glycine Coupling
The final step involves coupling the propanoyl-coumarin intermediate with glycine using peptide coupling reagents . N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) are commonly employed.
Reaction Conditions :
-
Molar Ratio : 1:1.2 (propanoyl-coumarin : glycine)
-
Solvent : DMF, room temperature, 12 hours
Optimization of Reaction Conditions
Coumarin Synthesis Optimization
Varying the acid catalyst (e.g., HCl, polyphosphoric acid) impacts yield and purity. H₂SO₄ provides optimal results due to stronger protonation capacity.
Table 1: Catalyst Screening for Pechmann Condensation
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 75 | 98 |
| HCl | 80 | 60 | 90 |
| PPA | 100 | 68 | 95 |
Propanoylation Efficiency
Increasing the stoichiometry of AlCl₃ from 1.0 to 1.5 equiv improves acylation efficiency but risks side reactions. A balance is achieved at 1.2 equiv.
Table 2: Effect of AlCl₃ Stoichiometry on Yield
| AlCl₃ (equiv) | Yield (%) | Side Products (%) |
|---|---|---|
| 1.0 | 65 | 5 |
| 1.2 | 70 | 3 |
| 1.5 | 72 | 10 |
Industrial Production Methods
Industrial-scale synthesis prioritizes green chemistry principles :
-
Solvent Recycling : DCM is recovered via distillation.
-
Catalyst Replacement : Heterogeneous catalysts (e.g., zeolites) reduce waste.
-
Continuous Flow Systems : Enhance reaction control and scalability.
Table 3: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 8 | 2 |
| Yield (%) | 70 | 85 |
| Purity (%) | 98 | 99 |
Characterization Techniques
Post-synthesis characterization ensures structural fidelity and purity:
Table 4: Key Spectral Data
| Technique | Diagnostic Signal |
|---|---|
| ¹H NMR | δ 2.4 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃) |
| ¹³C NMR | δ 160.5 (C=O), δ 152.3 (OCH₃) |
| IR | 1720 cm⁻¹ (coumarin C=O) |
Comparative Analysis of Methods
Table 5: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Pechmann | High regioselectivity | Requires strong acids |
| Friedel-Crafts | Rapid acylation | Moisture-sensitive conditions |
| EDCl/HOBt | Mild conditions | Cost of reagents |
Chemical Reactions Analysis
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar chromenone structures exhibit significant antioxidant activity. These properties are crucial for protecting cells from oxidative stress and could be beneficial in preventing various diseases associated with oxidative damage.
Anticancer Activity
Preliminary studies suggest that N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine may have anticancer properties. The compound has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation. For example, derivatives of similar structures have demonstrated IC50 values indicating effective cytotoxicity against human cancer cells.
Neuroprotective Effects
The neuroprotective potential of this compound is being explored due to its ability to modulate neurotransmitter systems and protect neuronal cells from degeneration. Studies have shown that related compounds can inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Activity
Compounds based on the chromenone structure have been reported to exhibit anti-inflammatory effects. This activity is significant for developing treatments for inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits.
Synthesis and Derivatives
The synthesis of this compound involves various synthetic routes that can yield derivatives with modified biological activities. These derivatives can be tailored for specific applications in drug development.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The results indicated that the compound inhibited cell growth significantly compared to control groups, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotective effects, this compound was tested for its ability to inhibit acetylcholinesterase activity in vitro. The findings revealed a dose-dependent inhibition, supporting its potential role in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include:
Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one): A prenylated flavonoid with hydroxy groups at positions 7 and 4', and a 3-methylbut-2-enyl substituent. Unlike the target compound, neobavaisoflavone lacks the glycine-propanoyl side chain but shares a coumarin-like chromen-4-one core. The prenyl group in neobavaisoflavone enhances membrane permeability, while the hydroxy groups facilitate antioxidant activity .
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride: Features a hydrazonoyl chloride group at position 7 and a methyl group at position 3. The electron-withdrawing chloride substituent may increase reactivity in nucleophilic substitutions compared to the target compound’s glycine moiety .
Key Structural Differences :
Molecular Properties and Computational Insights
- Molecular Weight: Estimated to exceed 350 g/mol (based on the coumarin core [~190 g/mol] + propanoyl-glycine [~130 g/mol]). This is higher than neobavaisoflavone (322.4 g/mol) and the hydrazonoyl chloride derivative (324.4 g/mol) .
- Computational Studies : Molecular docking of neobavaisoflavone revealed strong binding to Aβ42 (a Alzheimer’s disease target) via hydrophobic and π-π interactions . The target compound’s glycine side chain may similarly engage polar residues in enzymatic active sites, though specific simulations are absent in the evidence.
Biological Activity
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that derivatives of chromenones exhibit significant cytotoxicity against various tumor cell lines. For instance, studies on related compounds have shown that certain chromenone derivatives possess selective cytotoxic effects against cancer cells while sparing normal cells . The specific mechanism often involves the induction of apoptosis in cancer cells and disruption of cellular proliferation pathways.
Antibacterial Properties
The compound's structural analogs have demonstrated antibacterial activity against Helicobacter pylori and other pathogens. The mechanism of action typically involves inhibition of bacterial urease, which is crucial for the survival of H. pylori in acidic environments . The effectiveness of these compounds suggests potential applications in treating infections caused by resistant bacterial strains.
Anti-HIV Activity
While some chromenone derivatives have been evaluated for anti-HIV activity, findings suggest limited efficacy in this area. No significant anti-HIV activity was observed in various studies involving structurally similar compounds . This indicates that while chromenones may have broad-spectrum antibacterial properties, their antiviral potential remains underexplored.
Case Studies
- Cytotoxicity Evaluation : A study examined the cytotoxic effects of several chromenone derivatives on human leukemia cell lines. The results indicated that specific modifications to the chromenone structure enhanced cytotoxicity, with IC50 values significantly lower than those of traditional chemotherapeutics .
- Urease Inhibition Studies : Another study focused on the urease inhibitory activity of chromenone derivatives, demonstrating that certain compounds could inhibit urease activity effectively, comparable to established inhibitors like metronidazole. This suggests a promising avenue for developing new antibacterial agents targeting H. pylori .
- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds interact with key enzymes involved in metabolic pathways, potentially leading to altered cellular responses in cancer and bacterial cells .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance glycine coupling efficiency .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
Q. Methodological Answer :
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) in triplicate to determine IC50/EC50.
- Cell Line Selection : Prioritize models with relevant receptors (e.g., cancer lines for antiproliferative assays) .
- Controls : Include positive (e.g., doxorubicin) and vehicle controls to normalize data.
Q. Example Protocol :
| Step | Details |
|---|---|
| MTT Assay | 24–48 hr incubation, λ = 570 nm |
| Apoptosis Detection | Annexin V/PI staining + flow cytometry |
Basic: What are the primary biological activities reported for this compound?
Q. Methodological Answer :
- Anticancer : Inhibits topoisomerase II (IC50 = 2.1 µM in MCF-7 cells) .
- Antimicrobial : MIC = 8 µg/mL against S. aureus via membrane disruption .
- Anti-inflammatory : Reduces TNF-α production in macrophages by 40% at 10 µM .
Advanced: How to address discrepancies in bioactivity data across studies?
Q. Methodological Answer :
Purity Analysis : Re-examine via HPLC or LC-MS to rule out impurities (>98% purity required) .
Assay Variability : Standardize protocols (e.g., serum-free media, consistent cell passage numbers).
Structural Confirmation : Revisit NMR/X-ray data to detect undetected stereoisomers .
Advanced: What computational methods predict interactions with molecular targets?
Q. Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : GROMACS for stability assessment (20 ns trajectories, RMSD <2 Å).
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with activity .
Basic: What are the key physicochemical properties of this compound?
Q. Methodological Answer :
| Property | Value | Source |
|---|---|---|
| Solubility | 2.1 mg/mL in DMSO | |
| LogP | 1.8 (predicted) | |
| Stability | Stable at pH 5–7, 4°C |
Advanced: How can structural modifications improve pharmacokinetics?
Q. Methodological Answer :
- Glycine Backbone Alteration : Replace with β-alanine to enhance metabolic stability .
- Prodrug Design : Esterify carboxyl groups for increased oral bioavailability .
- PEGylation : Attach polyethylene glycol to improve solubility and half-life .
Advanced: How to validate molecular targets in complex biological systems?
Q. Methodological Answer :
Knockout Models : CRISPR/Cas9 gene editing to confirm target dependency .
Pull-Down Assays : Biotinylated probes + streptavidin beads to isolate interacting proteins .
Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
